Cephalexin Dimer Hydrochloride
Description
Overview of Cephalexin (B21000) and its Degradation Products within Pharmaceutical Chemistry Research
Cephalexin is a first-generation cephalosporin (B10832234) antibiotic, characterized by a β-lactam ring and a dihydrothiazine ring structure. drugbank.com Its chemical name is (6R, 7R)-7-{[(2R)-2-Amino-2-phenylacetyl] amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. ajrconline.org In pharmaceutical chemistry, a significant area of research involves the stability of active pharmaceutical ingredients (APIs) like cephalexin. Forced degradation studies are conducted under various stress conditions—such as acid/base hydrolysis, oxidation, heat, and photolysis—to identify potential degradation products. researchgate.netresearchgate.net
Cephalexin is susceptible to degradation, particularly in hydrolytic (acidic and basic) and oxidative conditions. researchgate.netresearchgate.net This degradation can lead to the formation of several impurities. The process of identifying and characterizing these degradation products is a critical component of drug development and quality control, ensuring the purity and stability of the final pharmaceutical product. researchgate.net Research has identified numerous degradation products, including polymeric impurities like dimers, trimers, and tetramers. magtechjournal.com
| Product Name | Notes | Reference |
|---|---|---|
| Cephalexin S-oxide | Formed under oxidative conditions. | isciii.es |
| 2-hydroxy-3-phenyl pyrazine | Identified as a product of microbial degradation. | nih.gov |
| D-Phenylglycine | Listed as Cephalexin Impurity A by pharmacopeias. | pharmaffiliates.com |
| 7-Aminodesacetoxycephalosporanic Acid (7-ADCA) | Listed as Cephalexin Impurity B by pharmacopeias. | pharmaffiliates.com |
| Cephalexin Dimer | A polymeric impurity formed from cephalexin molecules. | magtechjournal.com |
Significance of Dimeric Impurities in Complex Chemical Systems
In pharmaceutical chemistry, impurities are any components of a drug substance that are not the chemical entity defined as the API. Polymeric impurities, which include dimers, trimers, and other oligomers, are of particular concern. frontiersin.org These impurities can form during the synthesis, purification, storage, or transportation of β-lactam antibiotics. frontiersin.org The formation often occurs through covalent polymerization between drug molecules, which typically contain reactive functional groups like free amino groups. frontiersin.org
The presence of dimeric and other polymeric impurities can impact the quality and stability of the API. From a chemical standpoint, their formation represents a degradation of the intended molecule, leading to a decrease in the API's purity and potentially altering its physical and chemical properties. The control of these impurities is a significant challenge in pharmaceutical manufacturing. Regulatory bodies often set strict limits on the levels of such impurities in the final drug product. researchgate.net Therefore, the development of analytical methods to detect, quantify, and characterize these complex molecules is a vital area of research. magtechjournal.com
Research Trajectory and Emerging Interests in Cephalexin Dimer Hydrochloride
Research into this compound focuses on its formation, isolation, characterization, and quantification. The dimer is a type of polymeric impurity detected in cephalexin raw materials. magtechjournal.com Its hydrochloride salt form is a specific variant used in research and as a reference standard. nih.govnih.gov The formation of such polymeric impurities is a key aspect of stability studies for cephalexin. magtechjournal.com
A primary challenge in this research area is the development of robust analytical methods capable of separating and identifying these high-molecular-weight impurities from the parent drug and other smaller degradation products. magtechjournal.comfrontiersin.org Studies have shown that while methods like high-performance size-exclusion chromatography (HPSEC) can be used, they may lack the specificity needed for accurate quantification due to co-elution with other impurities. magtechjournal.com Consequently, more advanced techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and column-switching liquid chromatography-mass spectrometry (LC-MS) have been developed and validated for better specificity and sensitivity in analyzing cephalexin polymers. researchgate.netmagtechjournal.com These methods are crucial for the quality control of cephalexin raw materials. magtechjournal.com The isolation and structural elucidation of these dimers using techniques like preparative HPLC, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are at the forefront of this research, providing the pure reference standards necessary for accurate analytical method validation. frontiersin.org
| Technique | Application in Cephalexin Research | Reference |
|---|---|---|
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separating and quantifying cephalexin and its degradation products, including polymers. | magtechjournal.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identifying and proposing structures for degradation products. | researchgate.netresearchgate.net |
| High-Performance Size-Exclusion Chromatography (HPSEC) | Used for the determination of polymer impurities, though with noted specificity issues. | magtechjournal.com |
| Preparative HPLC | Isolating and purifying polymer impurities like dimers for further characterization. | frontiersin.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterizing the chemical structure and connection sites of purified impurities. | frontiersin.org |
Properties
Molecular Formula |
C₃₂H₃₃ClN₆O₇S₂ |
|---|---|
Molecular Weight |
713.22 |
Synonyms |
(7R)-7-((R)-2-((6R,7R)-7-((R)-2-Amino-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamido)-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Hydrochloride |
Origin of Product |
United States |
Discovery, Isolation, and Elucidation of Cephalexin Dimer Hydrochloride
Historical Context of Dimer Identification as a Related Substance of Cephalexin (B21000)
The identification of dimers as impurities related to Cephalexin is rooted in the inherent chemical instability of the β-lactam ring, a core structural feature of all penicillin and cephalosporin (B10832234) antibiotics. frontiersin.org The formation of polymeric impurities, including dimers, trimers, and tetramers, can occur during the synthesis, transportation, storage, and even clinical use of β-lactam antibiotics. frontiersin.orgmagtechjournal.com These polymers are generated through covalent bonding between drug molecules. frontiersin.org
Forced degradation studies have been instrumental in understanding the impurity profile of Cephalexin. researchgate.net By subjecting the drug to stress conditions such as acidic or alkaline hydrolysis, oxidation, and heat, researchers can accelerate the formation of degradation products, including dimers. researchgate.netinnovareacademics.inresearchgate.net For instance, studies have shown that degrading Cephalexin with a non-aqueous solvent alkali method leads to the detectable formation of Cephalexin dimer, its isomer, trimer, and tetramer impurities. magtechjournal.com
The recognition of these polymeric impurities as significant related substances is reflected in major pharmacopoeias. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict limits on impurities in Cephalexin, necessitating analytical methods capable of detecting and quantifying these compounds. pharmacopeia.cnpharmacopeia.cnuspnf.com The development of robust analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), has been crucial for the routine detection and control of these dimers in both the bulk drug substance and finished pharmaceutical products. magtechjournal.comajrconline.org The primary concern driving the identification and control of these polymeric impurities is their potential association with allergic reactions to β-lactam antibiotics. frontiersin.org
Methodologies for Isolation of Cephalexin Dimer Hydrochloride from Complex Matrices
To fully characterize the structure and biological activity of Cephalexin Dimer, it must first be isolated from the bulk drug or from degradation mixtures where it exists in small quantities. This requires sophisticated separation and purification techniques.
Preparative High-Performance Liquid Chromatography (preparative HPLC) is a cornerstone technique for isolating and purifying specific impurities from complex pharmaceutical matrices. sielc.comnih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material, making it suitable for enriching and isolating compounds like the Cephalexin dimer. sielc.com
The process is analogous to that used for other cephalosporins, such as Cefotaxime, where preparative Reversed-Phase HPLC (RP-HPLC) has been successfully used to separate and purify dimer and trimer impurities. frontiersin.org In a typical procedure for Cephalexin dimer isolation, a concentrated solution, often derived from forced degradation to increase the dimer content, is injected into the preparative HPLC system. frontiersin.orgmagtechjournal.com
The separation is commonly achieved using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. magtechjournal.comajrconline.orgnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the various impurities from the parent Cephalexin peak. magtechjournal.com Fractions are collected as they exit the detector, and those corresponding to the dimer peak are pooled for further processing.
Table 1: Example Parameters for Preparative HPLC Isolation of Cephalexin Dimers This table is a representative example based on typical cephalosporin purification methods.
| Parameter | Description | Example Value/Condition | Reference |
| Chromatography Mode | Reversed-Phase High-Performance Liquid Chromatography | RP-HPLC | magtechjournal.com |
| Column | Stationary phase designed for preparative scale | C18 packing material | nih.gov, ajrconline.org |
| Mobile Phase | A mixture of aqueous and organic solvents | A: Phosphate (B84403) Buffer (e.g., pH 5.0-7.0) B: Acetonitrile or Methanol (B129727) | magtechjournal.com, frontiersin.org |
| Elution | Technique for separating compounds | Gradient elution (varying the ratio of A to B over time) | magtechjournal.com |
| Detection | Method for visualizing separated compounds | UV detector at a specific wavelength (e.g., 254 nm) | pharmacopeia.cn, ajrconline.org |
| Post-Collection Step | Processing of the isolated fraction | Pooling of fractions containing the target dimer | frontiersin.org |
Once the fractions containing the enriched Cephalexin Dimer have been collected from the preparative HPLC, the compound is still in a dilute solution with the mobile phase solvents. To obtain the purified dimer as a stable, solid material suitable for structural elucidation and use as a reference standard, a final purification and drying step is necessary. frontiersin.org
Freeze-drying, or lyophilization, is a highly effective method for this purpose. frontiersin.orggea.com This process involves removing the solvent from a frozen product through sublimation, where the ice transitions directly from a solid to a gaseous state under vacuum. gea.com This gentle drying process avoids the high temperatures that could degrade the isolated, and often sensitive, impurity.
The procedure, as demonstrated in the isolation of other cephalosporin polymers, involves several stages: frontiersin.orggoogle.com
Freezing: The pooled aqueous solution containing the purified dimer is frozen at a low temperature (e.g., -40°C or below). google.com
Primary Drying (Sublimation): The pressure is reduced by applying a deep vacuum, and the shelf temperature is gradually raised. This provides the energy for the solvent (water) to sublimate from the frozen state.
Secondary Drying (Desorption): After all the ice has been sublimated, the temperature is raised further to remove any residual, non-frozen solvent molecules that are bound to the product.
The result of this process is a dry, stable powder of the purified Cephalexin Dimer. frontiersin.org If the isolation was performed using a mobile phase containing hydrochloric acid or if the dimer was subsequently treated with HCl, the final product would be this compound.
Chemical Synthesis and Derivatization of Cephalexin Dimer Hydrochloride for Research Purposes
Laboratory-Scale Synthetic Routes to Cephalexin (B21000) Dimer Hydrochloride
The laboratory synthesis of Cephalexin Dimer Hydrochloride is not typically performed as a primary research goal but rather arises as a byproduct in certain synthetic procedures or is intentionally prepared as an analytical standard. The dimer is structurally characterized by an amide bond formed between the carboxylic acid group of one Cephalexin molecule and the primary amine of the D-phenylglycyl side chain of a second molecule. synthinkchemicals.com
Controlled laboratory synthesis would necessitate standard peptide coupling methodologies. A plausible route involves the selective activation of the carboxylic acid on one molecule of Cephalexin while the amine group of a second molecule acts as a nucleophile. This process requires careful control of reaction conditions to favor the desired dimer formation over polymerization or degradation. The synthesis of the parent molecule, Cephalexin, is commonly achieved via the enzymatic or chemical acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with an activated derivative of D-phenylglycine. nih.govkoreascience.krnih.govgoogle.com Dimer formation can occur as an unwanted side reaction during the synthesis of cephalosporins, particularly under conditions that promote intermolecular reactions. nih.gov For instance, the use of certain copper catalysts in the functionalization of cephems has been noted to produce dimer byproducts. nih.gov
To achieve a controlled synthesis of the dimer, a strategy employing protecting groups would be optimal. For example, the amine of one Cephalexin molecule could be temporarily protected, its carboxylic acid activated, and then reacted with an unprotected Cephalexin molecule. The final step would involve deprotection and conversion to the hydrochloride salt.
Table 1: Proposed Components for Laboratory Synthesis of Cephalexin Dimer
| Component | Role | Example | Rationale |
|---|---|---|---|
| Starting Material 1 | Nucleophile | Cephalexin | Provides the free amine for amide bond formation. |
| Starting Material 2 | Electrophile | N-protected Cephalexin | The amine is protected to prevent self-condensation. |
| Coupling Agent | Activator | DCC, EDC | Activates the carboxylic acid of Starting Material 2 to facilitate reaction. |
| Solvent | Reaction Medium | DMF, DCM | Anhydrous, aprotic solvents are required for peptide coupling. |
Mechanistic Understanding of Dimer Formation in Controlled Synthesis
The formation of the Cephalexin Dimer is fundamentally an intermolecular amidation reaction. In a controlled synthetic environment, the mechanism follows the well-established principles of peptide bond formation.
The key steps are:
Activation of the Carboxyl Group: The carboxylic acid of a protected Cephalexin molecule is activated using a coupling reagent, such as a carbodiimide (B86325) (e.g., DCC or EDC). This step converts the hydroxyl of the carboxylic acid into a better leaving group, forming a highly reactive O-acylisourea intermediate.
Nucleophilic Attack: The primary amine of the D-phenylglycyl side chain of a second, unprotected Cephalexin molecule acts as a nucleophile. It attacks the activated carbonyl carbon of the O-acylisourea intermediate.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, which then collapses.
Amide Bond Formation and Byproduct Release: The leaving group (a urea (B33335) derivative) is expelled, resulting in the formation of the new amide bond that links the two Cephalexin molecules.
The control in the synthesis is crucial. Without a protecting group on one of the amine functionalities, the reaction would lead to a mixture of products, including polymers. The reaction pH is also a critical parameter; enzymatic synthesis of Cephalexin itself is highly pH-dependent, and a drop in pH can significantly affect reaction outcomes. koreascience.kr Similarly, in chemical synthesis, maintaining optimal pH prevents unwanted hydrolysis and side reactions. Theoretical studies involving density functional theory (DFT) have also explored dimer formation as a potential pathway in the degradation of Cephalexin, suggesting that such structures can be thermodynamically accessible under certain conditions. researchgate.net
Table 2: Mechanistic Steps in Controlled Dimer Synthesis | Step | Description | Key Intermediates | | :--- | :--- | :--- | | 1 | Carboxylic Acid Activation | The carboxylic acid is converted into a reactive ester or O-acylisourea. | O-acylisourea | | 2 | Nucleophilic Attack | The free amine of a second Cephalexin molecule attacks the activated carbonyl. | N/A | | 3 | Intermediate Collapse | The tetrahedral intermediate collapses to form the amide bond. | Tetrahedral Intermediate | | 4 | Product Formation | The stable dimer is formed, and the coupling agent byproduct is released. | Protected Cephalexin Dimer |
Strategies for Isotopic Labeling of this compound for Mechanistic Probes
Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and elucidating reaction mechanisms. nih.govmusechem.com For this compound, labeling can be achieved by incorporating stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).
The most direct strategy involves using an isotopically labeled Cephalexin precursor in the dimerization reaction described in section 3.1. Deuterium-labeled Cephalexin (e.g., Cephalexin-d5, with deuterium on the phenyl ring) is commercially available as a reference standard and can be used for research. medchemexpress.commedchemexpress.comlgcstandards.com
Synthetic Strategy:
Synthesize or procure isotopically labeled Cephalexin (e.g., Cephalexin-d5).
Use this labeled Cephalexin as one of the coupling partners in the dimerization reaction. Depending on which partner is labeled, the isotope can be placed on either side of the newly formed amide bond.
The resulting labeled dimer can then be used as a probe. For example, in mass spectrometry-based studies, the mass shift introduced by the isotopes allows for unambiguous tracking of the dimer and its metabolites or degradation products. elifesciences.org
Such labeled dimers are invaluable for in vitro and in vivo studies. They can help answer questions about the dimer's own absorption, distribution, metabolism, and excretion (ADME) profile, or its potential to interact with biological targets like penicillin-binding proteins (PBPs). patsnap.comnih.gov
Table 3: Isotopes for Labeling Cephalexin Dimer and Their Applications
| Isotope | Location on Molecule | Research Application | Analytical Technique |
|---|---|---|---|
| ²H (Deuterium) | Phenyl ring of the side chain | Metabolic stability studies, pharmacokinetic tracing. medchemexpress.commedchemexpress.com | LC-MS |
| ¹³C (Carbon-13) | Cephem backbone, carboxyl group | Mechanistic studies of dimer formation or enzymatic cleavage. | NMR, Mass Spectrometry |
| ¹⁵N (Nitrogen-15) | Amine/amide groups, β-lactam ring | Probing interactions with proteins, studying enzymatic hydrolysis. | NMR, Mass Spectrometry |
Derivatization Approaches for Structure-Activity Relationship Studies
While Cephalexin Dimer is primarily considered an impurity, its unique structure—essentially two antibiotic molecules linked together—provides a novel scaffold for derivatization and exploration in structure-activity relationship (SAR) studies. SAR studies on Cephalexin monomers have provided a wealth of information on which structural features are critical for antibacterial activity and interaction with transporters. asm.org
Key findings from monomer SAR indicate that modifications to the C-3 position and the primary amine of the D-phenylglycyl side chain can significantly impact activity and transport. asm.org For example, while the D-phenylglycine side chain is important, it is not an absolute requirement for uptake by intestinal transporters. asm.org Another study showed that attaching chemical tethers to the Cephalexin scaffold, while positioned away from the β-lactam pharmacophore, could modulate interactions with β-lactamase enzymes. rsc.org
These principles can be applied to the Cephalexin Dimer. The dimer possesses functional groups that are potential sites for further chemical modification, such as the remaining free carboxylic acid group.
Proposed Derivatization Strategies for the Dimer:
Modification of the Free Carboxylic Acid: The dimer's terminal carboxylic acid could be converted into a variety of esters or amides to alter the molecule's lipophilicity, solubility, and potential for membrane permeation.
Modification at the C-3 Methyl Group: Although more synthetically challenging, modifications at the C-3 position of either cephalosporin (B10832234) unit could be explored, as this position is known to influence the pharmacokinetic profile of cephalosporins. acs.org
Conjugation: The dimer could be conjugated to other molecules, such as another class of antibiotic or a targeting moiety, using the free carboxylic acid as a handle. This could create a hybrid agent with a potentially novel mechanism or spectrum of activity. acs.org
These derivatization efforts would aim to understand how the larger, more complex dimeric structure interacts with bacterial targets and resistance enzymes, providing insights that are not attainable from studying the monomer alone.
Table 4: Potential Derivatization Sites on Cephalexin Dimer for SAR Studies
| Site on Dimer | Type of Modification | Rationale based on Monomer SAR | Potential Effect |
|---|---|---|---|
| Terminal Carboxylic Acid | Esterification, Amidation | Modulating this group affects polarity and prodrug potential. | Altered solubility, membrane transport, and pharmacokinetics. |
| C-3' Methyl Group | Substitution (e.g., with heterocyclic groups) | C-3 substituents are critical for the activity and stability of cephalosporins. acs.org | Modified interaction with PBPs or β-lactamases. |
| Aromatic Ring | Substitution (e.g., with -OH, -Cl) | Ring substituents on the phenylglycine side chain can influence binding affinity. | Enhanced or altered target binding specificity. |
Advanced Spectroscopic and Chromatographic Characterization of Cephalexin Dimer Hydrochloride
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone in the structural analysis of complex molecules like Cephalexin (B21000) Dimer Hydrochloride, providing highly accurate mass measurements that facilitate the determination of its elemental composition. americanpharmaceuticalreview.com The molecular formula for the cephalexin dimer is C₃₂H₃₂N₆O₇S₂. pharmaffiliates.com The theoretical exact mass of the neutral dimer is 676.1828 g/mol . The addition of hydrochloric acid (HCl) to form the hydrochloride salt would result in a protonated molecule [M+H]⁺ with a theoretical mass-to-charge ratio (m/z) that can be precisely measured by HRMS.
The high resolution and mass accuracy of HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, allow for the confident assignment of the molecular formula from the measured m/z value, distinguishing it from other potential elemental compositions with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Dimer Connectivity
Tandem mass spectrometry (MS/MS) is a powerful tool for probing the structural connectivity of the Cephalexin Dimer. nih.govnih.gov In an MS/MS experiment, the protonated dimer ion is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure.
The primary fragmentation of cephalosporins, including cephalexin, often involves the cleavage of the β-lactam ring. researchgate.netresearchgate.net For the cephalexin dimer, one would anticipate a series of fragmentation events that reveal the nature of the linkage between the two cephalexin units. Common fragmentation pathways for cephalosporins include the opening of the β-lactam ring and subsequent cleavages of the dihydrothiazine ring. icm.edu.pl By analyzing the m/z values of the resulting fragment ions, the connectivity of the dimer can be pieced together. For instance, the loss of a cephalexin monomer unit or characteristic fragments thereof would provide strong evidence for the dimeric structure.
Table 1: Predicted HRMS and MS/MS Data for Cephalexin Dimer Hydrochloride
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₃₂H₃₃ClN₆O₇S₂ |
| Theoretical Monoisotopic Mass [M+H]⁺ | 713.1517 |
| Key MS/MS Fragments | Fragments corresponding to the loss of water, cleavage of the β-lactam and dihydrothiazine rings, and loss of the phenylglycyl side chain. |
Note: The table is interactive and can be sorted by clicking on the headers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. researchgate.net
One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Assignment
The ¹H NMR spectrum of the this compound would be expected to show a greater complexity compared to that of the cephalexin monomer due to the presence of two monomeric units. researchgate.net However, key resonances characteristic of the cephalexin structure would still be present, including signals for the aromatic protons of the phenylglycyl side chain, the methine protons of the β-lactam ring, and the methyl protons of the dihydrothiazine ring. The chemical shifts of protons at or near the dimerization linkage would be significantly altered compared to the monomer.
Similarly, the ¹³C NMR spectrum would display a larger number of signals corresponding to the increased number of carbon atoms in the dimer. The carbon atoms involved in the linkage between the two cephalexin moieties would exhibit distinct chemical shifts, providing crucial information about the point of attachment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 7.2 - 7.5 | 125 - 140 |
| β-Lactam Protons | 5.0 - 6.0 | 55 - 65 |
| Dihydrothiazine Ring Protons | 3.0 - 5.0 | 20 - 40 |
| Methyl Protons | ~2.0 | ~20 |
Note: The table is interactive and can be sorted by clicking on the headers.
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of the this compound and for determining its connectivity and stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is critical for establishing the connectivity across the dimer linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is invaluable for determining the stereochemistry and three-dimensional structure of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups. researchgate.netnih.gov
The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in the cephalexin monomer, such as the β-lactam carbonyl stretch (typically around 1750-1770 cm⁻¹), amide carbonyl stretches, N-H stretching and bending vibrations, and aromatic C-H and C=C stretching vibrations. researchgate.netresearchgate.net The formation of the dimer and the presence of the hydrochloride salt may lead to shifts in the positions and changes in the intensities of these bands.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-S and S-S bonds if present in the dimer linkage, as well as the aromatic ring vibrations. nih.govresearchgate.net
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| β-Lactam C=O | 1750 - 1770 | Weak |
| Amide C=O | 1650 - 1680 | 1650 - 1680 |
| N-H Stretch | 3200 - 3400 | 3200 - 3400 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-S Stretch | 600 - 700 | 600 - 700 |
Note: The table is interactive and can be sorted by clicking on the headers.
X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Dimer Forms
X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If this compound can be obtained in a crystalline form, single-crystal or powder XRD can be used to determine its precise solid-state structure. mdpi.com
Powder XRD (PXRD) provides a characteristic diffraction pattern, or "fingerprint," for a given crystalline solid. nih.gov This pattern is sensitive to the crystal lattice parameters and the arrangement of molecules within the crystal. While a full crystal structure determination from powder data can be challenging, it can confirm the crystalline nature of the sample and be used for phase identification.
Table 4: List of Compound Names
| Compound Name |
|---|
| Cephalexin |
| Cephalexin Dimer |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are the parts of a molecule responsible for absorbing light in the UV-Vis region. In the context of Cephalexin and its related substances, such as this compound, UV-Vis spectroscopy provides critical information about their electronic structure.
The primary chromophore in the Cephalexin molecule is the cephem nucleus, specifically the α,β-unsaturated carboxylate system within the dihydrothiazine ring. This conjugated system is responsible for the characteristic UV absorbance of Cephalexin. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent, pH, and structural modifications to the molecule.
Detailed research findings for Cephalexin show a consistent absorption maximum in the range of 259-262 nm. sielc.comnahrainuniv.edu.iquspnf.com In a phosphate (B84403) buffer with a pH of 5.5, Cephalexin monohydrate exhibits a maximum absorbance at 261 nm. nih.govscispace.com Another study reports a λmax of 262 nm with a molar absorptivity (ε) of 7880.6 L·mol⁻¹·cm⁻¹. nahrainuniv.edu.iq The United States Pharmacopeia (USP) specifies the analysis of Cephalexin at a peak maximum of about 262 nm in a water solution. uspnf.com
While direct and specific experimental data for the UV-Vis spectrum of isolated this compound is not extensively detailed in publicly available literature, analysis of Cephalexin's impurities and degradation products provides valuable insights. Dimerization of Cephalexin typically occurs through reactions involving the β-lactam ring and the amine group of another Cephalexin molecule. This process does not fundamentally alter the core α,β-unsaturated carboxylate chromophore responsible for the primary UV absorption. Consequently, it is anticipated that the UV-Vis spectrum of the Cephalexin Dimer would be very similar to that of the Cephalexin monomer. One study analyzing various impurities in Cephalexin noted that the UV spectrum of an unidentified impurity was "nearly identical to that of cephalexin," which supports the hypothesis that the fundamental chromophoric system remains intact in related substances like dimers.
The data presented in the following table summarizes the UV-Vis absorption characteristics of Cephalexin under various conditions, which serves as a foundational reference for the characterization of its dimer.
| Compound | Solvent/Medium | pH | Maximum Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
|---|---|---|---|---|---|
| Cephalexin | Not Specified | Not Specified | 259 | Not Reported | sielc.com |
| Cephalexin | Not Specified | Not Specified | 262 | 7880.6 | nahrainuniv.edu.iq |
| Cephalexin Monohydrate | Phosphate Buffer | 5.5 | 261 | Not Reported | nih.govscispace.com |
| Cephalexin | Water | Not Specified | ~262 | Not Reported | uspnf.com |
Mechanistic Studies of Cephalexin Dimer Hydrochloride Formation and Degradation Pathways
Kinetics and Thermodynamics of Cephalexin (B21000) Dimerization
The dimerization of cephalexin is a process governed by the principles of chemical kinetics and thermodynamics. While specific studies focusing exclusively on the kinetics of Cephalexin Dimer Hydrochloride formation are not extensively detailed in the public literature, the behavior can be inferred from research on cephalexin's degradation and the aggregation of similar ionizable drugs.
The formation of a dimer is an equilibrium process, where two cephalexin monomers associate to form a dimer. The thermodynamics of this process relate to the change in Gibbs free energy (ΔG), which determines the spontaneity and position of the equilibrium. A negative ΔG would favor dimer formation. Factors influencing this include enthalpy (ΔH), related to the heat released or absorbed during bond formation between the two molecules, and entropy (ΔS), related to the change in disorder. The association of two molecules into one typically results in a decrease in entropy.
Kinetic studies on the degradation of cephalexin indicate that its stability is highly dependent on environmental conditions. researchgate.net For instance, the degradation reaction of cephalexin with hydroxyl radicals has a calculated total rate constant of 7.05 × 10⁹ M⁻¹ s⁻¹, indicating rapid interaction. researchgate.net Dimerization would be a competing reaction pathway to such degradation processes. The rate of dimerization would be described by a rate law, likely second-order with respect to the cephalexin concentration, as it involves the collision of two cephalexin molecules. Studies on other ionizable drugs have shown that self-association can lead to the formation of dimers and even trimers in saturated solutions. ub.edu
Influence of Environmental Factors on Dimer Formation in Model Systems
The chemical environment plays a pivotal role in the propensity of cephalexin to form dimers. Factors such as pH, ionic strength, temperature, and the solvent medium can significantly alter the rate and extent of dimerization.
The pH of the solution is a critical factor influencing cephalexin's structure and reactivity, and consequently, its dimerization. nih.gov Cephalexin is an amphoteric molecule with two ionizable groups, leading to different ionic forms depending on the pH. nih.gov
At a pH below its first pKa (approximately 2.5), the amino group is protonated, and the molecule exists as a cation.
Between its two pKa values (pH 2.5 to 6.9), it exists predominantly as a zwitterion. nih.gov
At a pH above its second pKa (approximately 6.9), the carboxylic acid group is deprotonated, and the molecule is an anion. nih.gov
The electrostatic interactions between cephalexin molecules are therefore strongly pH-dependent. Dimerization may be favored at pH values where there is a mixture of neutral, zwitterionic, and charged species, allowing for various types of intermolecular interactions, including hydrogen bonding and electrostatic attraction. For example, research on cephalexin's interaction with dissolved organic matter (DOM) showed that binding was strongest at lower pH (pH 4-5) and non-existent at pH 8.0. rsc.org Similarly, the removal of cephalexin from aqueous solutions via adsorption was found to be optimal at pH 3.0. mostwiedzy.pl This suggests that the cationic or zwitterionic forms are more reactive or prone to association.
Ionic strength, which is a measure of the concentration of ions in a solution, can also affect dimerization. An increase in ionic strength can shield the electrostatic charges on the cephalexin molecules, potentially reducing repulsion between like-charged molecules and facilitating their approach for dimerization. However, some studies on the degradation of various antibiotics found that while pH and temperature were significant factors, ionic strength did not have a statistically significant effect on the degradation rates. nih.gov In contrast, another study observed that increasing the amount of sodium chloride up to 7.00 g/L enhanced the removal of cephalexin, suggesting ionic strength can promote association under certain conditions. mostwiedzy.pl
Table 1: Influence of pH on Cephalexin Ionic State and Interactions
| pH Range | Predominant Cephalexin Form | Observed Interaction Trends |
|---|---|---|
| < 2.5 | Cationic (CEX⁺) | Increased adsorption and interaction potential. mostwiedzy.pl |
| 2.5 - 6.9 | Zwitterionic (CEX⁺⁻) | Strong binding to organic matter observed in this range. nih.govrsc.org |
This table is generated based on data from cited sources.
Temperature is a fundamental parameter that influences the rate of chemical reactions, including dimer formation. According to chemical kinetics principles, an increase in temperature generally increases the rate of reaction by providing the reactant molecules with higher kinetic energy. This leads to more frequent and energetic collisions, increasing the likelihood of overcoming the activation energy barrier for the reaction.
The nature of the solvent or reaction medium has a profound impact on chemical reactions. The polarity, hydrogen-bonding capacity, and cohesive energy density of the solvent can influence the solubility of cephalexin and the stability of the transition state leading to the dimer.
In aqueous solutions, the amphipathic nature of cephalexin means that both hydrophobic and hydrophilic interactions play a role. The presence of co-solvents or other substances in the medium can alter these interactions. For instance, polyethylene (B3416737) glycol (PEG) has been studied as a reaction medium whose properties can be tuned. wordpress.com A less polar solvent might favor the association of the more polar parts of the cephalexin molecules. Conversely, in a highly polar solvent like water, hydrophobic parts of the cephalexin molecules might tend to associate to minimize their contact with the solvent. The presence of dissolved organic matter (DOM) in wastewater has been shown to bind to cephalexin, which could either inhibit dimerization by sequestering the monomer or potentially act as a template to facilitate it. rsc.org
Certain substances can catalyze or inhibit the formation of cephalexin dimers. Catalysts increase the rate of reaction without being consumed, while inhibitors slow it down.
Catalysis:
Metal Ions: Transition metal ions can form coordination complexes with cephalexin. researchgate.net Copper (Cu²⁺) ions, for example, have been shown to form stable complexes with cephalexin, primarily through the primary amine group. researchgate.net This complexation could alter the electron distribution in the cephalexin molecule, potentially activating it for a dimerization reaction or, conversely, stabilizing it against self-association.
General Acid/Base Catalysis: The dimerization reaction itself may be subject to acid or base catalysis, where H⁺ or OH⁻ ions facilitate the reaction, often by protonating or deprotonating a functional group to make it more reactive.
Inhibition:
Enzymatic Degradation: A major competing pathway that effectively inhibits dimerization is the enzymatic hydrolysis of cephalexin. β-lactamase enzymes, produced by some bacteria, specifically catalyze the cleavage of the amide bond in the β-lactam ring. nih.govmdpi.com This reaction destroys the cephalexin molecule, preventing it from dimerizing.
Competitive Binding: Molecules that can bind to cephalexin can act as inhibitors of dimerization by occupying the sites that would otherwise be involved in self-association. As mentioned, dissolved organic matter can bind cephalexin, which may reduce the concentration of free monomer available for dimerization. rsc.org Similarly, efflux pumps in bacteria recognize and expel cephalexin, preventing it from reaching its target and also from accumulating to concentrations where dimerization might occur. asm.org
Proposed Chemical Pathways for this compound Generation
While the exact structure of "Cephalexin Dimer" can vary, a common pathway for β-lactam antibiotics involves the opening of the strained β-lactam ring. A plausible chemical pathway for the formation of a cephalexin dimer involves a nucleophilic attack mechanism.
Nucleophilic Attack: Under appropriate pH conditions, the exocyclic amino group of one cephalexin molecule can act as a nucleophile. This amine can attack the electrophilic carbonyl carbon of the β-lactam ring of a second cephalexin molecule.
Ring Opening: This intermolecular attack leads to the cleavage of the amide bond within the four-membered β-lactam ring, forming a new amide bond between the two cephalexin units. This results in an open-ring dimer.
Protonation/Salt Formation: In the presence of hydrochloric acid (HCl), basic nitrogen atoms in the newly formed dimer, such as the remaining free amino group or the nitrogen in the dihydrothiazine ring, can be protonated. This results in the formation of the hydrochloride salt, this compound, which typically improves the water solubility and stability of the compound.
This proposed pathway is consistent with the known reactivity of β-lactam antibiotics, where the strained ring is susceptible to nucleophilic attack. nih.gov The pH dependence is crucial, as the nucleophilicity of the amino group and the electrophilicity of the β-lactam carbonyl are both modulated by the protonation state of the molecule.
Degradation Kinetics and Products of Isolated this compound
While specific kinetic studies on isolated this compound are not extensively documented in publicly available literature, the degradation behavior can be inferred from studies on cephalexin and other β-lactam antibiotics. The degradation of cephalexin itself has been shown to follow pseudo-first-order kinetics under various stress conditions, including acidic, basic, and oxidative environments. nih.govscielo.org.za The degradation rate is significantly influenced by pH and temperature. nih.gov For instance, the degradation of cefadroxil, a closely related cephalosporin (B10832234), follows first-order kinetics and is subject to general acid-base catalysis. nih.gov
Forced degradation studies on cephalexin have identified several degradation products. researchgate.netnih.gov Under acidic conditions, cephalexin undergoes hydrolysis, leading to the opening of the β-lactam ring. nih.gov In neutral and weakly alkaline solutions, intramolecular aminolysis can occur, resulting in the formation of piperazine-2,5-diones. nih.gov Oxidative degradation, often employing hydrogen peroxide, also leads to the formation of various byproducts. nih.gov
Given the structure of the cephalexin dimer, it is anticipated that its degradation would proceed through similar pathways. The primary sites for degradation would likely be the β-lactam rings and the amide linkages connecting the two monomer units. Hydrolysis would lead to the cleavage of these critical functional groups, breaking the dimer back into cephalexin-related monomers or smaller fragments.
A study on the forced degradation of cephalexin under different stress conditions (acidic, basic, oxidative, thermal, and photolytic) identified a total of six degradation products. researchgate.net While this study did not specifically isolate and study the dimer, it provides a basis for understanding the types of molecules that can be expected from the breakdown of complex cephalexin structures. Another study identified two major degradation products of cephalexin in an acidic aqueous solution as 3-formyl-3,6-dihydro-6-phenyl-2.5(1H,4H)-pyrazinedione and 3-hydroxy-4-methyl-2(5H)-thiophenone. nih.gov
Table 1: Potential Degradation Products of Cephalexin and its Dimer
| Stress Condition | Potential Degradation Products of Cephalexin | Likely Degradation Products of Cephalexin Dimer |
|---|---|---|
| Acidic Hydrolysis | Opening of β-lactam ring, Formation of piperazine-2,5-diones | Cleavage of β-lactam rings and amide linkage, Cephalexin monomers and their degradation products |
| Basic Hydrolysis | Opening of β-lactam ring | Cleavage of β-lactam rings and amide linkage, Cephalexin monomers and their degradation products |
| Oxidative (e.g., H₂O₂) | Oxidized species | Oxidized dimer fragments, cleavage products |
| Thermal | Rupture of the bioactive moiety | Cleavage of the dimer structure, degradation of monomer units |
This table is based on inferred degradation pathways from studies on cephalexin and related compounds.
Photochemical Degradation Mechanisms Leading to Dimer Formation
The formation of dimers from cephalexin is a potential outcome of photochemical degradation. When exposed to light, particularly UV radiation, cephalexin molecules can absorb energy, leading to an excited state. iwaponline.com This excitation can initiate a cascade of photochemical reactions. The direct photolysis of cephalexin, however, has been suggested to be a less significant pathway compared to indirect photolysis. nih.gov
Indirect photolysis involves photosensitizers, which are other molecules in the environment that absorb light and then transfer the energy to the cephalexin molecule or generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻). nih.govresearchgate.net These highly reactive species can then attack the cephalexin molecule.
The formation of a cephalexin dimer likely occurs through the reaction of a photochemically generated reactive intermediate with another cephalexin molecule. One possible mechanism involves the abstraction of a hydrogen atom from the cephalexin molecule by a photosensitizer or a radical, creating a cephalexin radical. This radical could then react with a ground-state cephalexin molecule to form a dimer.
Another potential pathway for dimerization involves the opening of the β-lactam ring in one molecule, which then acts as a nucleophile, attacking another cephalexin molecule. While the precise mechanisms for cephalexin dimer formation via photochemical pathways are not extensively detailed, studies on other β-lactam antibiotics have shown that polymerization can occur when the amino group of one molecule attacks the β-lactam ring of another.
Photocatalytic degradation studies using materials like ZnO nanowires or TiO₂ have shown that cephalexin degradation proceeds through pathways such as hydroxylation, demethylation, decarboxylation, and dealkylation, initiated by photogenerated radicals. nih.govresearchgate.net While these studies focus on the complete degradation of the antibiotic, the initial steps involving the formation of reactive intermediates could also lead to dimerization under certain conditions. For instance, the attack of a hydroxyl radical on the cephalexin molecule can lead to the opening of the β-lactam ring, creating a reactive species that could potentially react with another cephalexin molecule. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-formyl-3,6-dihydro-6-phenyl-2.5(1H,4H)-pyrazinedione |
| 3-hydroxy-4-methyl-2(5H)-thiophenone |
| Cefadroxil |
| Cephalexin |
| Cephalexin Dimer |
| This compound |
| Hydrogen Peroxide |
| Hydroxyl radical |
| Superoxide radical |
| Titanium Dioxide |
Computational and Theoretical Chemistry Approaches for Cephalexin Dimer Hydrochloride
Molecular Modeling and Conformational Analysis of the Dimer Structure
Molecular modeling is a cornerstone in the investigation of Cephalexin (B21000) Dimer Hydrochloride, enabling the construction and exploration of its three-dimensional structure. A critical aspect of this is conformational analysis, which seeks to identify the most stable arrangement of atoms in the dimer.
Researchers employ techniques like potential energy surface (PES) scanning to explore the conformational landscape of the cephalexin monomer and its subsequent dimerization. researchgate.net By systematically rotating flexible bonds within the molecule, a one-dimensional PES scan can identify the minimum energy structure, which is the most stable conformation. researchgate.net The dimer is then constructed based on likely intermolecular interactions, most notably hydrogen bonding, such as the N-H···O linkage. researchgate.net
Molecular docking, another computational tool, has been utilized to study the interaction of cephalexin with biological macromolecules like bovine serum albumin (BSA). biocrick.comresearchgate.net These studies help in understanding the binding modes and affinity of the drug, providing insights that are also relevant to the behavior of its dimer. biocrick.comresearchgate.net
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of Cephalexin Dimer Hydrochloride. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to perform these calculations. researchgate.net
These calculations provide valuable information on Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO reflects the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting character. acs.org The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netacs.org For the cephalexin dimer in a gaseous medium, a lower frontier molecular orbital energy gap has been observed compared to the monomer, indicating its greater reactivity in this state. researchgate.net
Other key electronic properties derived from DFT calculations include:
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, identifying electrophilic and nucleophilic sites prone to interaction. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular charge delocalization, revealing the nature and strength of interactions like hydrogen bonds. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): This theory is used to analyze the nature and strength of intramolecular hydrogen bonding. researchgate.net
Electron Localization Function (ELF): ELF helps in understanding the localization of electrons, with higher values indicating more localized electrons. researchgate.net
These quantum chemical descriptors are instrumental in understanding the stability and interaction mechanisms of the cephalexin dimer.
Simulation of Dimerization Transition States and Energy Barriers
Understanding the kinetics and mechanism of dimerization requires the simulation of transition states and the calculation of associated energy barriers. Computational methods allow for the investigation of different reaction pathways and the energies required to overcome them.
For instance, in the context of related chemical processes, such as tautomerization, it has been shown that dimerization can significantly lower activation free energies. researchgate.net One study considered two mechanisms for a hydrogen transfer process: a direct transfer and a double hydrogen transfer via a dimer formation. researchgate.net The activation free energy for the dimer-mediated pathway was found to be substantially lower (4.97 kcal/mol) compared to the direct pathway (34.47 kcal/mol) in the gas phase. researchgate.net This highlights the role of dimerization in facilitating certain reactions by providing a lower energy pathway.
The presence of a solvent can also dramatically influence these energy barriers. Protic polar solvents have been shown to significantly reduce the energy barrier of corresponding transition states. researchgate.net While specific studies on the dimerization transition state of Cephalexin Hydrochloride are not abundant in the provided results, the principles derived from similar systems underscore the importance of computational simulations in this area. These simulations are crucial for predicting the likelihood and rate of dimer formation under various conditions.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can then be compared with experimental data for validation of the calculated structures. For the cephalexin dimer, vibrational analysis through calculated FT-IR and FT-Raman spectra has been a key area of investigation. researchgate.net
The calculated spectra for the monomer and dimer of cephalexin have been compared with experimental results. researchgate.net A good agreement between the calculated and experimental vibrational frequencies validates the optimized molecular structure. researchgate.net A notable finding is the red shift (a shift to lower frequency) in the vibrational modes of the amide and carbonyl groups in the dimer's spectra. researchgate.net This shift is indicative of the involvement of these functional groups in intermolecular hydrogen bonding within the crystal structure. researchgate.net
While the provided search results focus heavily on IR and Raman spectroscopy, the same computational principles can be applied to predict other spectroscopic data, such as NMR chemical shifts. These predictions are invaluable for identifying and characterizing the dimer, especially when pure experimental samples are difficult to obtain. The combination of Raman spectroscopy with chemometric tools like Principal Component Analysis (PCA) and Partial Least Square Regression (PLSR) has also been shown to be a reliable method for the qualitative and quantitative analysis of cephalexin formulations, which could be extended to its dimer. nih.gov
Application of Machine Learning and Artificial Intelligence in Dimer Research
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in pharmaceutical research, with potential applications in the study of drug dimers like this compound. nih.gov While direct applications to this specific dimer are still developing, the broader use of AI in antibiotic research points to promising future directions.
For dimer research, ML could be applied in several ways:
Predicting Dimer Formation: ML models could be trained to predict the likelihood of dimerization based on the chemical structure and properties of the monomer and the environmental conditions.
Accelerating Computational Studies: AI can be used to accelerate computationally expensive tasks like conformational analysis and the prediction of spectroscopic properties. researchgate.net
Analyzing Complex Data: ML algorithms are adept at analyzing complex datasets, such as those generated from high-throughput screening or complex spectroscopic measurements, to identify patterns related to dimer formation and its consequences. bsmiab.org
Advanced Analytical Methodologies for Quantification and Purity Assessment of Cephalexin Dimer Hydrochloride in Research Samples
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Dimer Quantification
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), stands as a primary technique for the analysis of cephalexin (B21000) and its related impurities, including the dimer. researchgate.net The development of a robust HPLC method is fundamental for routine quality control, allowing for the effective separation of the dimer from the parent cephalexin molecule and other degradation products. helixchrom.com
The development of an effective HPLC method hinges on the careful optimization of several key chromatographic parameters to achieve adequate separation and peak resolution. The stationary phase most commonly employed is a C18 column, which provides the necessary hydrophobicity to retain cephalexin and its dimer. jetir.orgnih.govcore.ac.uk
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile. researchgate.net For instance, a mobile phase composed of methanol and 0.1M sodium acetate (B1210297) buffer (75:25 v/v) has been utilized. jetir.org Another approach uses a mixture of methanol and 0.01M tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) at a 50:50 (v/v) ratio. nih.gov The flow rate is generally maintained around 1.0 ml/min to ensure efficient separation within a reasonable timeframe. researchgate.netjetir.orgnih.gov Detection is most commonly performed using a UV detector, with wavelengths set between 240 nm and 265 nm, where the cephalosporin (B10832234) nucleus exhibits strong absorbance. researchgate.netjetir.orgcore.ac.uk
| Parameter | Description | Common Examples | Citations |
|---|---|---|---|
| Stationary Phase | The solid support inside the column that interacts with the analytes. | C18 (ODS) columns (e.g., 250 mm x 4.6 mm, 5 µm particle size) | researchgate.netjetir.orgnih.govcore.ac.uk |
| Mobile Phase | The solvent that carries the sample through the column. | Methanol:0.1M Sodium Acetate Buffer (75:25 v/v); Methanol:0.01M TBAHS (50:50, v/v); Water:Methanol:Acetonitrile (60:20:20 v/v/v) | researchgate.netjetir.orgnih.gov |
| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 ml/min | researchgate.netjetir.orgnih.gov |
| Detection Wavelength | The specific wavelength of UV light used to detect the analytes as they elute. | 240 nm, 254 nm, 265 nm | researchgate.netjetir.orgnih.govcore.ac.uk |
Validation of the developed HPLC method is a mandatory step to ensure its reliability, as per guidelines from the International Council for Harmonisation (ICH). jetir.orgcore.ac.uk Specificity is demonstrated by the method's ability to resolve the cephalexin dimer peak from other potential impurities and the main drug peak. Linearity is established by analyzing a series of standard solutions across a range of concentrations, with a high correlation coefficient (typically R² ≥ 0.999) indicating a direct relationship between concentration and detector response. researchgate.netcore.ac.ukisciii.es
Accuracy is confirmed through recovery studies, where a known amount of the dimer is added to a sample and the percentage recovered is calculated; values greater than 99% are often achieved. nih.govcore.ac.uk Precision is assessed through repeatability (intraday) and intermediate precision (interday) studies, with the relative standard deviation (%RSD) values typically being less than 2%. nih.govcore.ac.uk The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the method's sensitivity, representing the lowest concentration of the dimer that can be reliably detected and quantified, respectively. core.ac.uk For cephalexin, LOD and LOQ values have been reported as low as 0.06 µg/ml and 0.20 µg/ml, respectively. core.ac.uk
| Validation Parameter | Description | Typical Acceptance Criteria | Citations |
|---|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Well-resolved peaks with no interference. | nih.gov |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Correlation Coefficient (R²) ≥ 0.999 | researchgate.netcore.ac.uk |
| Accuracy | Closeness of test results to the true value. | Recovery > 99% | nih.govcore.ac.uk |
| Precision | Agreement among a series of measurements. | Relative Standard Deviation (%RSD) < 2% | nih.govcore.ac.uk |
| LOD (Limit of Detection) | Lowest amount of analyte that can be detected. | Signal-to-Noise Ratio of 3:1 | core.ac.uk |
| LOQ (Limit of Quantitation) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio of 10:1 | core.ac.uk |
Coupled Techniques for Enhanced Dimer Analysis (e.g., LC-MS/MS, GC-MS if derivatized)
For more complex analyses or when higher sensitivity and structural confirmation are required, HPLC is often coupled with mass spectrometry (MS). nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of cephalosporin impurities. shimadzu.com This technique offers superior selectivity and sensitivity compared to UV detection, allowing for the detection of trace-level impurities. phenomenex.com The initial LC separation isolates the dimer, which is then ionized and fragmented in the mass spectrometer. The resulting mass-to-charge ratios of the parent ion and its fragments provide a unique "fingerprint" that confirms the identity of the Cephalexin Dimer. researchgate.net This is particularly valuable for distinguishing between isomers or impurities with similar chromatographic retention times. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is generally not suitable for the direct analysis of Cephalexin Dimer Hydrochloride due to the compound's high molecular weight, polarity, and low volatility. However, analysis could theoretically be performed if the dimer undergoes a chemical derivatization process to create a more volatile and thermally stable derivative.
Capillary Electrophoresis (CE) for Dimer Separation and Analysis
Capillary Electrophoresis (CE) offers an alternative approach for the separation and analysis of cephalosporins and related substances. nih.gov This technique separates molecules based on their charge-to-size ratio in an electric field within a narrow capillary. CE methods, such as Capillary Zone Electrophoresis (CZE), can provide rapid and highly efficient separations with minimal solvent consumption. scielo.br The migration behavior of the cephalexin dimer can be manipulated by adjusting the pH of the background electrolyte (buffer), which alters the charge of the molecule. springernature.com Additives like surfactants can be included in the buffer, a technique known as Micellar Electrokinetic Chromatography (MEKC), to enable the separation of both charged and neutral compounds. scielo.br While less common than HPLC for routine quality control of this specific dimer, CE is a valuable tool in pharmaceutical analysis for its high resolving power and alternative separation mechanism. nih.govorientjchem.org
Role of this compound as an Analytical Reference Standard
This compound serves a crucial function as an analytical reference standard in the pharmaceutical industry. synthinkchemicals.comveeprho.com A reference standard is a highly purified compound used as a measurement benchmark for quality control assays. sigmaaldrich.com These standards are essential for the positive identification of impurities during chromatographic analysis (e.g., by comparing retention times) and for the accurate quantification of the impurity in bulk cephalexin or its finished dosage forms. avantorsciences.com
Certified reference materials are accompanied by a Certificate of Analysis (CoA) that provides comprehensive data on their purity and identity, often including results from HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. synthinkchemicals.com The availability of a well-characterized this compound reference standard is a prerequisite for validating analytical methods and ensuring that pharmaceutical products meet the stringent purity requirements set by regulatory bodies like the United States Pharmacopeia (USP). sigmaaldrich.comavantorsciences.com
Academic Research Applications and Broader Implications of Cephalexin Dimer Hydrochloride Studies
Contribution to Understanding the Chemical Stability of Beta-Lactam Antibiotics
The formation of Cephalexin (B21000) Dimer Hydrochloride is intrinsically linked to the inherent chemical instability of the beta-lactam ring, the core functional group of cephalosporins and penicillins. The strained four-membered ring is susceptible to hydrolysis and other nucleophilic attacks, which leads to the loss of antibacterial activity. The dimerization process, where one cephalexin molecule attacks another, is a key non-hydrolytic degradation pathway.
Studies on the kinetics and conditions that lead to the formation of this dimer and other polymers (such as trimers and tetramers) provide critical data on the stability of the cephalexin molecule. magtechjournal.com For instance, research has shown that factors like pH, temperature, and solvent conditions can significantly influence the rate of degradation and the formation of polymeric impurities. nih.gov The degradation of cephalexin in acidic aqueous solutions has been examined, identifying the breakdown products that arise from the instability of the core structure. nih.gov This body of research helps to build a comprehensive model of beta-lactam degradation. By characterizing the dimer, scientists gain a deeper understanding of the specific chemical reactions that compromise the integrity of this class of antibiotics, contributing to the broader knowledge base on drug stability. nih.gov
Insights into Impurity Profiling and Control in Synthetic Pharmaceutical Chemistry
Cephalexin Dimer Hydrochloride is classified as a "related substance" or impurity in bulk cephalexin drug substances. researchgate.net Regulatory bodies require strict monitoring and control of such impurities to ensure the safety and efficacy of the final pharmaceutical product. synthinkchemicals.com The study of the dimer has therefore driven the development of advanced analytical methods for its detection, quantification, and characterization.
Techniques such as high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), have been established as effective methods for separating and quantifying cephalexin polymers, including the dimer. magtechjournal.com A multidimensional approach using HPLC with photodiode array (PDA) or mass spectrometric (MS) detection is valuable for identifying and distinguishing process-related impurities from degradation products. researchgate.net These analytical methods are essential for quality control in the manufacturing process and for stability testing of the final drug product. synthinkchemicals.com The dimer serves as a specific marker for degradation, and its presence above certain thresholds can indicate issues with the manufacturing process or improper storage conditions. The development of reference standards for Cephalexin Dimer is crucial for these analytical applications, allowing for accurate impurity profiling and method validation. synthinkchemicals.com
| Analytical Technique | Purpose in Dimer Analysis | Reference |
|---|---|---|
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation and quantification of cephalexin and its polymeric impurities, including the dimer. magtechjournal.com | magtechjournal.com |
| High-Performance Molecular Exclusion Chromatography (HPSEC) | Separation of polymer impurities, though may have specificity issues. magtechjournal.com | magtechjournal.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural identification and characterization of the dimer and other impurities. magtechjournal.comsynthinkchemicals.com | magtechjournal.comsynthinkchemicals.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of impurity identity after isolation. researchgate.netsynthinkchemicals.com | researchgate.netsynthinkchemicals.com |
Relevance to Mechanistic Organic and Bioorganic Chemistry
The formation of this compound is a practical example of fundamental principles in mechanistic organic chemistry. The reaction involves a nucleophilic acyl substitution, a cornerstone reaction type. The primary amino group on the D-phenylglycyl side chain of one cephalexin molecule acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the strained beta-lactam ring of a second cephalexin molecule. This attack leads to the cleavage of the beta-lactam ring and the formation of a new amide bond, linking the two monomer units.
This dimerization mechanism provides a tangible model for studying the reactivity of the beta-lactam pharmacophore. The same reactivity is central to its therapeutic action, where the beta-lactam ring is attacked by a serine residue in the active site of bacterial penicillin-binding proteins (PBPs), leading to their inactivation and the inhibition of bacterial cell wall synthesis. patsnap.comdrugbank.com Therefore, understanding the intermolecular reaction that leads to the dimer offers insights into the intrinsic chemical properties that also make cephalexin an effective antibiotic. It serves as a case study in the delicate balance between the required reactivity for therapeutic effect and the inherent instability that leads to degradation.
Impact on Rational Design of More Stable Cephalosporin (B10832234) Analogs (from a chemical stability perspective)
A thorough understanding of cephalexin's degradation pathways, particularly the formation of the dimer, directly informs the rational design of new, more stable cephalosporin antibiotics. By identifying the specific structural features that contribute to this instability—namely, the nucleophilic amino group and the electrophilic beta-lactam ring—medicinal chemists can devise strategies to mitigate this degradation pathway.
Efforts to create more stable analogs can focus on several approaches:
Steric Hindrance: Introducing bulkier chemical groups near the reactive sites (either the amino group or the beta-lactam carbonyl) can sterically hinder the intermolecular reaction required for dimerization.
Electronic Modification: Altering the electronic properties of the side chain can reduce the nucleophilicity of the amino group, making it less likely to attack another molecule.
Structural Modification: Research into creating multicomponent solid forms, such as cocrystals, has shown promise in improving the chemical stability of cephalexin by altering the crystal packing and intermolecular interactions, thus protecting the beta-lactam ring. rsc.org
By studying the dimer, researchers gain a precise understanding of a key failure mode of the parent drug. This knowledge allows for a targeted, hypothesis-driven approach to drug design, aiming to create next-generation cephalosporins with improved stability profiles, leading to longer shelf-lives and potentially better therapeutic outcomes. researchgate.net
Future Directions in Cephalexin Dimer Hydrochloride Research
Exploration of Novel and Environmentally Benign Synthetic Routes for the Dimer
The chemical synthesis of cephalosporin (B10832234) antibiotics has traditionally involved processes that require sub-zero temperatures and employ hazardous chemicals and large volumes of organic solvents, making them both economically and environmentally taxing. researchgate.net The future of synthesizing Cephalexin (B21000) Dimer Hydrochloride lies in the development of novel routes that are both efficient and environmentally benign. A primary focus is the expanded use of biocatalytic and enzymatic methods, which offer reactions at ambient temperatures in aqueous media, significantly reducing the environmental footprint. researchgate.netnih.gov
Enzymatic synthesis, often utilizing immobilized penicillin G acylase (IPGA), has already shown great potential for producing cephalexin with high conversion ratios and excellent stability. nih.gov Future research will likely aim to control and optimize these enzymatic conditions to selectively favor the formation of the dimer. This could involve enzyme engineering to alter substrate specificity or the use of novel, green solvents like ethylene (B1197577) glycol to improve yield and productivity. researchgate.netresearchgate.net One-pot enzymatic syntheses, which combine multiple reaction steps into a single process, represent another promising avenue, potentially increasing efficiency and reducing waste. nih.gov
Table 1: Comparison of Synthetic Approaches for Cephalosporins
| Feature | Traditional Chemical Synthesis | Emerging Enzymatic Synthesis |
| Temperature | Sub-zero | Ambient |
| Solvents | Large volumes of organic solvents | Primarily aqueous media, green co-solvents |
| Auxiliary Chemicals | Required for protecting groups | Not required |
| Environmental Impact | High | Low |
| Catalyst | Chemical catalysts | Biocatalysts (e.g., enzymes) |
| Potential for Dimer Control | Indirect, often as impurity | Potentially high through enzyme engineering |
Application of Emerging Spectroscopic and Microscopic Techniques for Structural Insights
A precise understanding of the three-dimensional structure of Cephalexin Dimer Hydrochloride is fundamental. While established techniques like Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) have provided foundational data, emerging techniques promise unprecedented detail. researchgate.netnih.gov
Advanced NMR methods, such as two-dimensional NMR (2D-NMR) and solid-state NMR (ssNMR), can elucidate complex bonding and spatial relationships within the dimer molecule. High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like ion mobility, can provide information on the dimer's shape and conformation in the gas phase. On the microscopic front, techniques such as cryo-electron microscopy (cryo-EM), which has revolutionized structural biology, could potentially be adapted to visualize the dimer or its aggregates, offering direct structural insights that complement spectroscopic data. frontiersin.org These advanced methods are critical for confirming the connectivity and stereochemistry of the dimer, which is essential for understanding its properties.
Table 2: Spectroscopic Techniques for Cephalexin Dimer Analysis
| Technique | Information Provided | Future Application for Dimer |
| FT-IR/Raman Spectroscopy | Vibrational modes, functional groups, hydrogen bonding. researchgate.net | In-depth analysis of intermolecular interactions forming the dimer. nih.gov |
| 1D NMR Spectroscopy | Basic chemical structure and environment of atoms. nih.gov | Confirmation of dimer formation and purity assessment. |
| Advanced NMR (2D, Solid-State) | Connectivity between atoms, 3D structure in solid state. frontiersin.org | Precise determination of the dimer's covalent and spatial structure. |
| High-Resolution Mass Spectrometry | Exact molecular weight and elemental formula. | Identification of dimeric and other polymeric species. |
| Cryo-Electron Microscopy | High-resolution imaging of molecular structures. | Direct visualization of dimer structure and potential aggregates. |
Advanced Computational Modeling of Dimerization in Complex Biological Environments
Computational chemistry offers a powerful lens to study the dynamics of dimerization. While quantum mechanical methods like Density Functional Theory (DFT) have been used to analyze the structure and reactivity of the cephalexin monomer, future research will focus on more complex simulations of the dimer itself. researchgate.netnih.gov
Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, are particularly promising. nih.gov By placing cephalexin monomers in a simulated biological environment (e.g., water, lipids), researchers can observe the spontaneous process of dimerization, identifying the key intermolecular forces and pathways that drive the association. nih.govmdpi.com Multiscale modeling, which combines high-accuracy quantum mechanical calculations for the reacting core with more efficient coarse-grained models for the surrounding environment, can provide a balanced approach to studying the reaction in a complex milieu. nih.gov These computational models can predict the stability of different dimer configurations and how environmental factors like pH and temperature influence its formation. nih.govljmu.ac.uk
Investigation of Previously Undiscovered Dimeric or Polymeric Species of Cephalexin
The formation of a dimer suggests the possibility of higher-order oligomers, such as trimers, tetramers, or other polymeric species, especially under specific conditions like high concentration or during degradation. Future research will likely involve a systematic search for these previously undiscovered species.
This investigation will rely on advanced separation and detection techniques. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for separating complex mixtures and identifying components based on their mass-to-charge ratio. nih.gov By analyzing cephalexin samples subjected to various stressors (e.g., heat, light, extreme pH), it may be possible to detect and characterize these novel polymeric forms. The use of molecularly imprinted polymers selective for cephalexin could also be explored as a tool to capture and identify related structures from a solution. nih.gov Identifying such species is crucial for a complete understanding of cephalexin's chemical behavior and for defining purity standards.
Development of Integrated Analytical Platforms for Real-Time Dimer Monitoring in Chemical Reactions
To control the formation of this compound during synthesis, real-time monitoring is essential. The development of integrated analytical platforms that can track the concentration of the dimer as a reaction proceeds is a key future direction. Current analytical methods typically rely on collecting samples for offline analysis, which introduces a delay. nih.gov
Future platforms will likely integrate microfluidics with sensitive detection technologies. nih.gov A "lab-on-a-chip" device could continuously sample a reaction mixture and use an embedded sensor—such as a graphene field-effect transistor (GFET) biosensor or a miniaturized spectroscopic probe—to provide immediate feedback on dimer concentration. nih.govmdpi.com Such systems would enable precise control over reaction conditions (e.g., temperature, reactant feed rate) to either minimize or maximize dimer formation, depending on the desired outcome. This approach represents a significant step towards process analytical technology (PAT) in pharmaceutical manufacturing, allowing for more efficient and consistent production. nih.gov
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of Cephalexin Dimer Hydrochloride be experimentally validated?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to quantify purity against reference standards. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy to verify functional groups. Mass spectrometry (MS) can confirm molecular weight and detect dimerization. Ensure solvent selection aligns with solubility profiles (e.g., DMSO for sample preparation, but note its hygroscopic nature over time) .
Q. What standardized protocols exist for determining the solubility of this compound in aqueous media?
- Methodological Answer : Follow Biopharmaceutics Classification System (BCS) guidelines for solubility studies. Prepare buffered solutions (pH 1.2–6.8) at 37°C, using shake-flask or potentiometric titration methods. Quantify dissolved drug via UV spectrophotometry or HPLC. For example, cephalexin monohydrate was classified as BCS Class I using such protocols, indicating high solubility .
Q. What in vitro assays are recommended to evaluate the antibacterial efficacy of this compound?
- Methodological Answer : Perform broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative strains. Compare efficacy to other cephalosporins (e.g., cefadroxil, cephradine) to assess structure-activity relationships. Include positive controls and validate results with zone-of-inhibition disc diffusion tests .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?
- Methodological Answer : Analyze experimental variables such as buffer composition, temperature control, and analytical techniques. For instance, differences in ionic strength or pH calibration can alter solubility outcomes. Cross-validate data using standardized protocols (e.g., BCS biowaiver guidelines) and statistical tools like Bland-Altman plots to assess inter-study variability .
Q. What electrochemical methods are effective for studying the degradation pathways of this compound?
- Methodological Answer : Utilize mixed metal oxide (MMO) electrodes (e.g., RuO₂/IrO₂) to generate active chlorine species for degradation. Monitor reaction kinetics via cyclic voltammetry and identify byproducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Recent studies achieved >90% degradation efficiency under optimized current densities and chloride concentrations .
Q. How can protein-binding interactions of this compound be quantified to understand its pharmacodynamic profile?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to penicillin-binding proteins (PBPs). For SPR, immobilize PBPs on a sensor chip and analyze real-time binding kinetics. For ITC, titrate cephalexin into PBP solutions and monitor enthalpy changes. Compare results with molecular docking simulations .
Q. What analytical challenges arise in detecting dimerization byproducts during synthesis, and how can they be addressed?
- Methodological Answer : Dimerization may generate isomers or oligomers that co-elute in standard HPLC runs. Use ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for improved resolution. Alternatively, employ size-exclusion chromatography (SEC) to separate high-molecular-weight impurities. Validate methods with spiked samples and orthogonal techniques like MS .
Data Analysis & Experimental Design
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing per ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and FTIR to track hydrolysis or oxidation. Include lyophilized vs. solution-state comparisons. For long-term storage, assess the impact of DMSO hygroscopicity on solubility and stability by testing aliquots stored at -20°C vs. -80°C .
Q. What statistical approaches are suitable for analyzing dose-response relationships in cephalexin resistance studies?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax) to MIC data. Use ANOVA with post-hoc Tukey tests to compare efficacy across bacterial strains. For resistance gene expression, employ RNA-seq followed by pathway enrichment analysis (e.g., KEGG) to identify upregulated efflux pumps or β-lactamases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
